molecular formula C21H23ClN4O2 B2374943 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1286717-82-5

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2374943
CAS No.: 1286717-82-5
M. Wt: 398.89
InChI Key: VOPDMTHWBSDCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a heterocyclic molecule featuring an isoxazole core substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a piperidine ring bearing a 2-methylimidazolylmethyl substituent. Its molecular formula is C₂₁H₂₂ClN₃O₂, with a molar mass of 391.87 g/mol.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-14-19(20(24-28-14)17-5-3-4-6-18(17)22)21(27)25-10-7-16(8-11-25)13-26-12-9-23-15(26)2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDMTHWBSDCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CN4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2} with a molecular weight of 443.0 g/mol . The structure includes a chlorophenyl group, an isoxazole ring, and a piperidine moiety, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H23ClN4O2C_{22}H_{23}ClN_{4}O_{2}
Molecular Weight443.0 g/mol
CAS Number1105223-30-0

Antibacterial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, synthesized derivatives of isoxazole and piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

One of the notable biological activities of this compound involves its potential as an enzyme inhibitor. Research has demonstrated that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives displayed strong inhibitory activity against urease, with IC50 values ranging from 1.13 µM to 6.28 µM , significantly lower than that of standard inhibitors .

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of similar compounds found that they exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the isoxazole ring could enhance antibacterial potency.
  • Enzyme Inhibition Studies : Another investigation focused on the urease inhibition properties of related compounds revealed that specific structural modifications led to improved inhibitory effects. The study highlighted the importance of the piperidine moiety in enhancing biological activity.

The proposed mechanisms for the observed biological activities include:

  • Antibacterial Action : Disruption of bacterial cell wall synthesis or function.
  • Enzyme Inhibition : Competitive inhibition at the active site of enzymes like AChE and urease, leading to reduced substrate conversion.

Summary of Key Findings

Study FocusKey Findings
Antibacterial ActivityModerate to strong activity against key strains
AChE InhibitionIC50 values between 1.13 µM - 6.28 µM
Urease InhibitionStrong inhibitory effects observed

Conclusion from Research

The compound exhibits promising biological activities, particularly in antibacterial and enzyme inhibition contexts. Further research through in vivo studies is warranted to explore its therapeutic potential fully.

Future Directions

Future research should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : If promising results are obtained, progressing towards clinical trials for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Piperidine Scaffolds

A closely related compound, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone (CAS: 288317-51-1, C₁₆H₁₆ClFN₂O₂, molar mass: 322.76 g/mol), shares the isoxazole-piperidine scaffold but differs in two key aspects:

  • Substituent on the phenyl ring : The addition of a 6-fluoro group in the analogue compared to the target compound’s 2-chlorophenyl group. Fluorine substitutions often enhance metabolic stability and bioavailability.
  • Piperidine substitution : The target compound has a 4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine group, whereas the analogue lacks the imidazole-containing side chain. This difference may influence receptor binding or pharmacokinetic properties .

Bioactivity Comparisons with Nitro-Substituted Analogues

Evidence from studies on nitroimidazole and nitrofuryl derivatives highlights the importance of nitro groups on aryl rings for antimycobacterial activity. For instance, compounds with nitro substitutions on aryl moieties (e.g., nitrothiophen-containing derivatives) demonstrated enhanced antituberculosis activity compared to non-nitro analogues . While the target compound lacks nitro groups, its chlorophenyl and imidazole substituents may confer distinct biological properties, such as interactions with enzymes or receptors, though specific activity data for the target remain unexplored in the provided evidence.

Heterocyclic Diversity: Isoxazole vs. Thiazole/Triazole Systems

Compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (C₂₂H₁₇ClF₂N₆S, molar mass: 494.92 g/mol) exhibit thiazole and triazole rings instead of the isoxazole-imidazole framework. These structural differences influence:

  • Binding interactions : Isoxazole’s oxygen atom versus thiazole’s sulfur may alter electronic properties and hydrogen-bonding capacity, impacting target affinity.

Data Table: Key Structural and Functional Comparisons

Compound Class Substituents/Features Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
Target Compound 2-Chlorophenyl, methylisoxazole, imidazole-piperidine C₂₁H₂₂ClN₃O₂ 391.87 Hypothetical receptor modulation via imidazole
Fluorinated Isoxazole Analogue 2-Chloro-6-fluorophenyl, unsubstituted piperidine C₁₆H₁₆ClFN₂O₂ 322.76 Enhanced metabolic stability (speculative)
Nitro-Substituted Analogues Nitroaryl groups (e.g., nitrothiophen) Varies Varies Improved antimycobacterial activity
Thiazole/Triazole Derivatives Chlorophenyl, fluorophenyl, triazole-thiazole C₂₂H₁₇ClF₂N₆S 494.92 High crystallinity, planar structure

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the isoxazole ring via cyclization of chlorophenyl-substituted precursors with nitrile oxides or via 1,3-dipolar cycloaddition .
  • Step 2 : Functionalization of the piperidine ring with a 2-methylimidazole group using reductive amination or nucleophilic substitution under inert atmospheres .
  • Step 3 : Final coupling via a methanone bridge, often employing carbodiimide-based coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane .
    • Critical Parameters :
  • Temperature control (e.g., 0–5°C for imidazole alkylation to avoid side reactions) .
  • Solvent selection (e.g., THF for improved solubility of intermediates) .
  • Catalysts (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and imidazole substituents. Deuterated DMSO or CDCl₃ are preferred solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .
    • Purity Challenges : Monitor for byproducts like unreacted imidazole intermediates using TLC (toluene:ethyl acetate, 3:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?

  • Methodology :

  • Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or adjust imidazole methylation) .
  • Biological Screening : Test analogs against target enzymes (e.g., kinases) or in cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to hypothetical targets like PI3K or CYP450 isoforms .
    • Data Interpretation : Use IC₅₀ correlation plots to identify substituents critical for activity (e.g., chloro vs. fluoro effects on lipophilicity) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variability sources .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomer contamination .

Q. How can computational tools predict the compound’s metabolic pathways and reactive intermediates?

  • Workflow :

  • Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., piperidine ring or imidazole methyl group) .
  • Reactivity Analysis : Density Functional Theory (DFT) calculations to assess susceptibility to hydrolysis or glutathione adduct formation .
    • Validation : Cross-reference predictions with LC-MS/MS data from hepatocyte incubation studies .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for validating target engagement and mechanism of action?

  • Assays :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with Michaelis-Menten kinetics analysis .
  • Cellular Uptake : Radiolabeled compound tracking (³H or ¹⁴C) in cell lines, coupled with competitive inhibition studies .
  • Protein Binding : Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) to purified targets .

Q. How can stability studies under varying pH and temperature conditions inform formulation development?

  • Protocol :

  • Forced Degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via HPLC-MS .
  • Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition thresholds (>150°C suggests room-temperature stability) .
    • Key Findings : Acidic conditions may hydrolyze the methanone bridge, requiring enteric coating for oral delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.